

Bioactivity and Toxicity Screening of N-Propyl Pyrazole Intermediates

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Compound of Interest

Compound Name: *5-Iodo-3-nitro-1-propyl-1H-pyrazole*

Cat. No.: *B10902698*

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Executive Summary: The "Goldilocks" Scaffold

In the landscape of heterocyclic drug design, N-propyl pyrazole intermediates represent a critical "Goldilocks" zone in Structure-Activity Relationship (SAR) optimization. While methyl-substituted pyrazoles often suffer from rapid metabolic clearance and phenyl-substituted variants struggle with solubility, the N-propyl group offers an optimal balance of lipophilicity () and steric bulk.

This guide moves beyond basic synthesis to the functional validation of these intermediates. It details a self-validating screening cascade designed to differentiate true pharmacological hits from non-specific pan-assay interference compounds (PAINS).

Chemical Context & SAR Logic

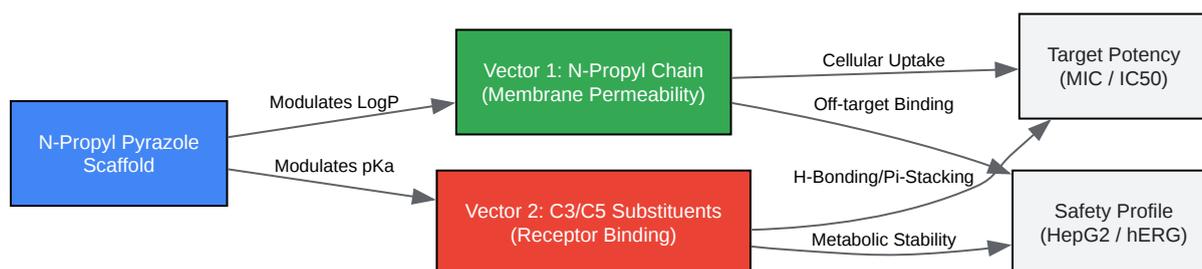
Before screening, one must understand why we screen. The biological behavior of N-propyl pyrazoles is governed by two distinct vectors:

- The N1-Propyl Chain (The Delivery Vector):
 - Function: Modulates membrane permeability. The 3-carbon chain increases lipophilicity compared to ethyl groups, enhancing passive transport across bacterial cell walls and the blood-brain barrier (BBB).

- Risk: Excessive lipophilicity can lead to off-target hERG channel inhibition (cardiotoxicity) or phospholipidosis.
- The C3/C5 Core Substituents (The Warhead):
 - Function: Electronic withdrawing/donating groups (e.g., , ,) drive specific receptor binding (e.g., COX-2, EGFR, or bacterial FabH).

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for optimizing these intermediates based on screening feedback.



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Caption: SAR optimization logic separating pharmacokinetic vectors (Propyl chain) from pharmacodynamic vectors (Ring substitution).

Phase I: Bioactivity Screening (The Offense)

The primary utility of N-propyl pyrazoles lies in antimicrobial and anticancer applications.

Antimicrobial Screening (MIC/MBC)

N-propyl pyrazoles often act by disrupting bacterial cell membranes or inhibiting fatty acid synthesis (FabH).

Protocol: Cation-Adjusted Microbroth Dilution Standard: CLSI M07-A10

- Preparation: Dissolve intermediate in 100% DMSO (Stock: 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach <1% DMSO final concentration.
- Inoculum: Adjust bacterial suspension (*S. aureus* ATCC 29213, *E. coli* ATCC 25922) to CFU/mL.
- Execution:
 - Dispense 100 μ L of compound dilutions into 96-well plates.
 - Add 100 μ L of inoculum.
 - Control: Include Vancomycin (Gram+) and Gentamicin (Gram-) as positive controls.
- Readout: Incubate at 37°C for 16–20h. MIC is the lowest concentration with no visible growth.
- Validation: Plate 10 μ L from MIC wells onto agar. If no colonies grow, this confirms bactericidal activity (MBC).

Anticancer Screening (Cell Viability)

Target Lines: HepG2 (Liver), MCF-7 (Breast), A549 (Lung). Mechanism: Many pyrazoles induce apoptosis via EGFR inhibition or ROS generation.

Protocol: MTT Assay Crucial Step: The N-propyl chain can sometimes interact with tetrazolium salts directly. Always run a "cell-free" blank with the compound and MTT reagent to rule out chemical reduction artifacts.

Phase II: Toxicity Profiling (The Defense)

High potency is meaningless without selectivity. The Selectivity Index (SI) is your go/no-go metric:

Target SI > 10 for hit progression.

General Cytotoxicity (Fibroblast Screen)

Use HFF-1 (Human Foreskin Fibroblasts) or Vero cells.

- Method: Same MTT protocol as cancer screen.
- Interpretation: If

on HFF-1 is $< 50 \mu\text{M}$, the N-propyl chain may be causing non-specific membrane lysis (detergent effect) rather than targeted inhibition.

Acute Oral Toxicity (In Vivo Proxy)

Before rodent studies, use the OECD 425 Up-and-Down Procedure logic adapted for in vitro limits.

- Limit Test: Screen at 2000 mg/kg equivalent (high concentration in vitro).
- Mitochondrial Toxicity Warning: N-alkyl pyrazoles are known to inhibit mitochondrial respiration (Complex I).
 - Assay: Glu/Gal shift assay. Cells grown in Galactose rely on oxidative phosphorylation. If compound is 3x more toxic in Galactose than Glucose, it is a mitochondrial toxin [1].

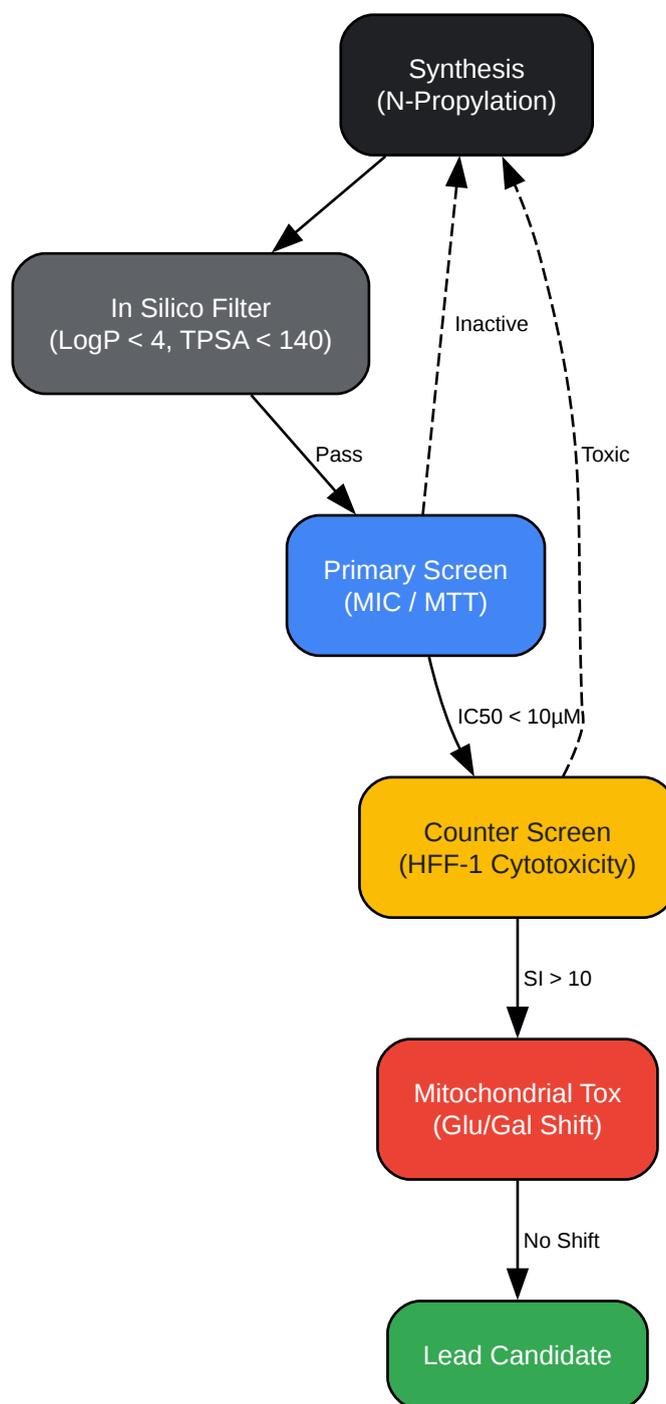
Data Synthesis & Decision Matrix

The following table summarizes hypothetical but representative data for a library of N-propyl pyrazole intermediates.

Compound ID	R-Group (C3)	MIC S. aureus ($\mu\text{g/mL}$)	IC50 MCF-7 (μM)	CC50 HFF-1 (μM)	Selectivity Index (SI)	Decision
N-Pr-01	Phenyl	64 (Inactive)	120	>200	1.6	Discard
N-Pr-05	4-F-Phenyl	4.0	12.5	150	12.0	Lead
N-Pr-09	4-NO ₂ -Phenyl	0.5	2.1	4.5	2.1	Toxic (Flag)
N-Pr-12	Methyl	>128	>200	>200	N/A	Inactive

Screening Workflow Diagram

This workflow ensures resources are not wasted on toxic compounds.



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Caption: Integrated screening cascade prioritizing early toxicity elimination (Fail Fast).

References

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